4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol
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Overview
Description
4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound with a unique structure that includes a benzoxazole ring, a nitrophenol group, and several substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Chlorination: The chlorination step involves the use of chlorine or a chlorinating agent like thionyl chloride.
Substitution Reactions: The final steps involve various substitution reactions to introduce the remaining substituents, such as the hydroxy and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to amines or hydroxylamines.
Scientific Research Applications
4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol
- 4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-aminophenol
Uniqueness
The uniqueness of 4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C23H18ClN3O5 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-chloro-2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C23H18ClN3O5/c1-11-4-7-19-17(8-11)26-23(32-19)15-9-14(5-6-18(15)28)25-10-16-12(2)20(24)13(3)21(22(16)29)27(30)31/h4-10,28-29H,1-3H3 |
InChI Key |
VPVHNBYAHSQCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=C(C(=C4O)[N+](=O)[O-])C)Cl)C)O |
Origin of Product |
United States |
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